molecular formula C9H6BrN3OS B6625729 4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide

4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide

Cat. No.: B6625729
M. Wt: 284.13 g/mol
InChI Key: HXBOMHSMAOBFRX-UHFFFAOYSA-N
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Description

4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide is a heterocyclic compound that combines a thiophene ring with a pyrazine moiety.

Properties

IUPAC Name

4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3OS/c10-6-3-7(15-5-6)9(14)13-8-4-11-1-2-12-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOMHSMAOBFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. This reaction is mediated by titanium tetrachloride (TiCl₄) under controlled conditions . The intermediate product is then subjected to further reactions, such as Suzuki cross-coupling, to obtain the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-pyrazin-2-ylthiophene-2-carboxamide is unique due to its specific combination of a bromine atom and a pyrazine-thiophene framework. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .

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